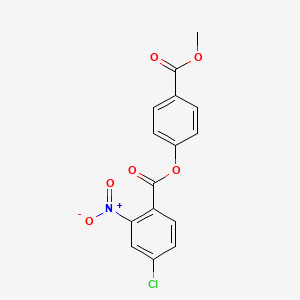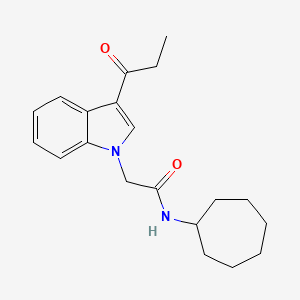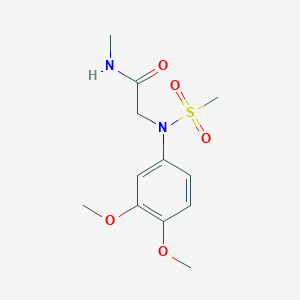![molecular formula C15H14N4O2 B5791142 1-[2-(1,3-benzoxazol-2-ylamino)-4,6-dimethyl-5-pyrimidinyl]ethanone](/img/structure/B5791142.png)
1-[2-(1,3-benzoxazol-2-ylamino)-4,6-dimethyl-5-pyrimidinyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[2-(1,3-benzoxazol-2-ylamino)-4,6-dimethyl-5-pyrimidinyl]ethanone” is an organic compound with a molecular formula of C14H12N4O2 . It has an average mass of 268.271 Da and a monoisotopic mass of 268.096039 Da .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a series of N-[3-(benzoxazol-2-ylamino)phenyl]amine derivatives were synthesized and tested for cytotoxicity . The synthesis involved the use of N-(benzoxazol-2-yl)phenyl-1,3-diamine and various isocyanates .Molecular Structure Analysis
The molecular structure of this compound consists of a benzoxazole ring fused with a pyrimidine ring, both of which are common structures in medicinal chemistry . The benzoxazole ring provides a heterocyclic core, which is often associated with bioactive properties.Physical And Chemical Properties Analysis
The compound has a molecular formula of C14H12N4O2, an average mass of 268.271 Da, and a monoisotopic mass of 268.096039 Da . Further physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the available literature.Wissenschaftliche Forschungsanwendungen
Sure! Here’s a comprehensive analysis of the scientific research applications of 1-[2-(1,3-benzoxazol-2-ylamino)-4,6-dimethyl-5-pyrimidinyl]ethanone, focusing on six unique fields:
Antimicrobial Applications
1-[2-(1,3-benzoxazol-2-ylamino)-4,6-dimethyl-5-pyrimidinyl]ethanone has shown promising antimicrobial properties. Research indicates its effectiveness against a variety of bacterial and fungal strains. This compound’s ability to inhibit microbial growth makes it a potential candidate for developing new antibiotics and antifungal agents .
Anticancer Research
This compound has been studied for its anticancer properties. It exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancers. The mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a valuable molecule in cancer therapy research .
Anti-inflammatory Effects
Studies have demonstrated that 1-[2-(1,3-benzoxazol-2-ylamino)-4,6-dimethyl-5-pyrimidinyl]ethanone possesses significant anti-inflammatory properties. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes, which is beneficial in treating inflammatory diseases such as arthritis .
Antioxidant Activity
The compound has been found to have strong antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress, which is crucial in preventing diseases related to oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .
Antiviral Applications
Research has explored the antiviral potential of this compound, particularly against HIV. It has shown moderate activity in inhibiting the replication of the virus, suggesting its potential use in developing antiviral drugs .
Zukünftige Richtungen
While specific future directions for this compound were not found, benzoxazole derivatives have been the focus of numerous studies due to their wide range of pharmacological activities . Future research could involve further exploration of the bioactive properties of this compound and its potential applications in medicinal chemistry.
Wirkmechanismus
Target of Action
A similar compound, n2-1,3-benzoxazol-2-yl-3-cyclohexyl-n-{2-[(4-methoxyphenyl)amino]ethyl}-l-alaninamide, has been reported to targetCathepsin S , a human enzyme .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, depending on factors such as solubility, stability, and the presence of functional groups that can undergo metabolic transformations .
Eigenschaften
IUPAC Name |
1-[2-(1,3-benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-8-13(10(3)20)9(2)17-14(16-8)19-15-18-11-6-4-5-7-12(11)21-15/h4-7H,1-3H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUBCNMREMTCNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=NC3=CC=CC=C3O2)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthamide](/img/structure/B5791064.png)



![2-(2-phenylethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5791079.png)




![6-(2-methoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5791125.png)


![2-chloro-1-methyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5791181.png)
![N-acetyl-N-[4-(4-morpholinyl)-2-oxo-2H-chromen-3-yl]acetamide](/img/structure/B5791185.png)